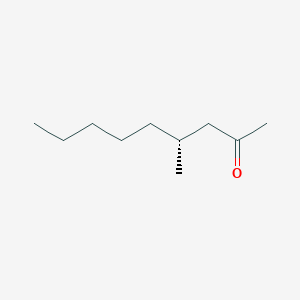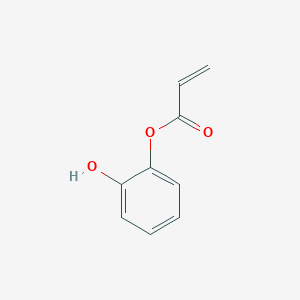
2-Hydroxyphenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenyl prop-2-enoate typically involves the esterification of 2-hydroxyphenol (resorcinol) with acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2=\text{CHCOOH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOCH}_2=\text{CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxyphenyl propanol derivatives.
Substitution: Halogenated or nitrated hydroxyphenyl prop-2-enoate derivatives.
Applications De Recherche Scientifique
2-Hydroxyphenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive ester group
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with cellular receptors and proteins.
Comparaison Avec Des Composés Similaires
- Butyl 3-(2-hydroxyphenyl)prop-2-enoate
- (4-Methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(2-hydroxyphenyl)prop-2-enoate
Comparison: 2-Hydroxyphenyl prop-2-enoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications .
Propriétés
Numéro CAS |
212116-19-3 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2-hydroxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C9H8O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6,10H,1H2 |
Clé InChI |
IUSXXDHQFMPZQX-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
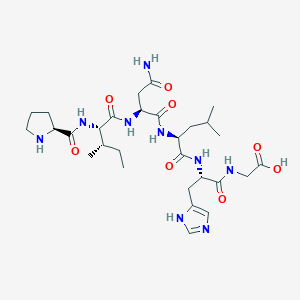

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
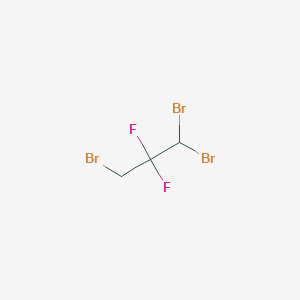
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)


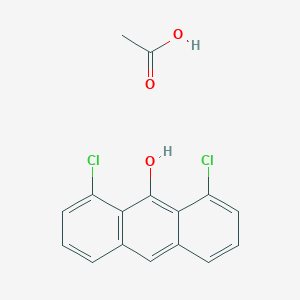
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
